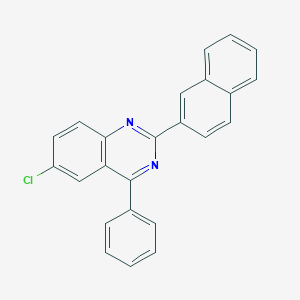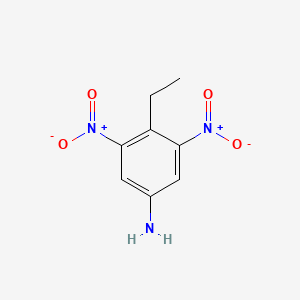
4-Ethyl-3,5-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3,5-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is used primarily in the agricultural sector as a herbicide, targeting weed control by inhibiting plant growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,5-dinitroaniline typically involves the nitration of 4-ethyl aniline. The process includes the following steps:
Nitration Reaction: 4-Ethyl aniline is treated with a nitrating mixture (usually a combination of concentrated nitric acid and sulfuric acid) at controlled temperatures to introduce nitro groups at the 3 and 5 positions of the aniline ring.
Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 4-ethyl aniline are nitrated using industrial nitrating equipment.
Continuous Processing: The reaction is carried out in continuous reactors to ensure consistent product quality.
Purification and Packaging: The product is purified using industrial-scale purification techniques and then packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-3,5-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 4-Ethyl-3,5-diaminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethyl-3,5-dinitroaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds, including dyes and pharmaceuticals.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for potential therapeutic applications due to its ability to inhibit specific biological pathways.
Industry: Widely used as a herbicide in agriculture to control weed growth and improve crop yields.
Mécanisme D'action
The primary mechanism of action of 4-Ethyl-3,5-dinitroaniline involves the inhibition of tubulin polymerization in plants. This disruption of microtubule formation prevents cell division, leading to the inhibition of root and shoot growth in weeds. The compound specifically targets tubulin proteins, forming a tubulin-dinitroaniline complex that disrupts the mitotic sequence.
Comparaison Avec Des Composés Similaires
4-Ethyl-3,5-dinitroaniline can be compared with other dinitroaniline compounds such as:
- Pendimethalin
- Trifluralin
- Oryzalin
- Benfluralin
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 4-position and nitro groups at the 3 and 5 positions make it particularly effective as a herbicide with specific target action on tubulin proteins.
Propriétés
Numéro CAS |
702642-25-9 |
|---|---|
Formule moléculaire |
C8H9N3O4 |
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
4-ethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C8H9N3O4/c1-2-6-7(10(12)13)3-5(9)4-8(6)11(14)15/h3-4H,2,9H2,1H3 |
Clé InChI |
BNTIGSBCIDBMOK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



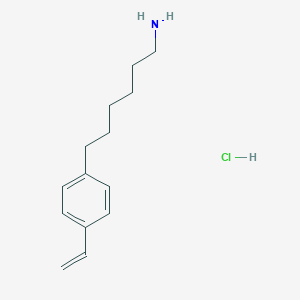
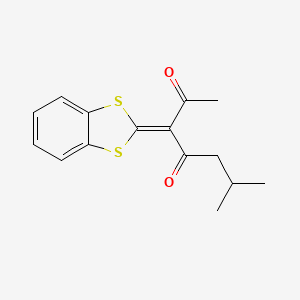


![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
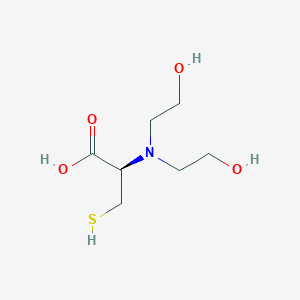
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)

![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
